Sodium chlorofluoroacetate
Overview
Description
Sodium chlorofluoroacetate is a compound related to various research areas, including organic synthesis, toxicology, and environmental science. While the provided data does not directly mention "sodium chlorofluoroacetate," it does include studies on closely related compounds such as sodium chlorodifluoroacetate (SCDA) and sodium fluoroacetate (compound 1080), which share similar structural motifs and reactivity due to the presence of fluorine atoms and the acetate group .
Synthesis Analysis
The synthesis of derivatives of sodium chlorodifluoroacetate has been explored in the context of creating (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives. This process involves a reaction with difluorocarbene, indicating the reactivity of the chlorodifluoroacetate ion towards nucleophilic addition reactions . Another study demonstrates the use of SCDA for the acylation of N-alkylindoles, leading to chlorodifluoroketones. This reaction is notable for the self-activation of SCDA, which is not common among similar electron-deficient acetate salts .
Molecular Structure Analysis
Electron spin resonance (ESR) studies have been conducted on sodium chlorodifluoroacetate, revealing insights into the molecular structure of radicals formed by electron irradiation. The study identified three sets of radicals, each with a unique conformation or local environment within the crystal lattice, providing a deeper understanding of the molecular structure and behavior of this compound under specific conditions .
Chemical Reactions Analysis
The reactivity of sodium chlorodifluoroacetate is highlighted by its ability to generate difluorocarbene, which is a highly reactive intermediate in various chemical transformations. This reactivity is exploited in the synthesis of heterocyclic compounds and acylation reactions, as previously mentioned . Additionally, sodium fluoroacetate, a related compound, is known to be a potent pesticide and a metabolite of various fluorinated compounds, indicating its potential involvement in various biochemical and environmental processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium chlorofluoroacetate-related compounds can be inferred from studies on sodium fluoroacetate and sodium chlorodifluoroacetate. Sodium fluoroacetate is known for its high toxicity and its role as a pesticide. It has been studied for its ecotoxicological effects on aquatic organisms, indicating a high biodegradation rate and low bioaccumulation potential . The ESR study of sodium chlorodifluoroacetate provides information on the radical species' physical properties, such as hyperfine splitting tensors, which are crucial for understanding the compound's behavior in various environments .
Scientific Research Applications
Drug Release Method Development and Optimization : Kincl, Turk, and Vrečer (2005) explored the use of experimental design methodology in developing and optimizing drug release methods. They used diclofenac sodium as a model drug to characterize and optimize parameters affecting drug release, such as rotation speeds of stirring elements, pH, and ionic strengths of the dissolution medium. This study demonstrates the application of Sodium chlorofluoroacetate in optimizing pharmaceutical processes (Kincl, Turk, & Vrečer, 2005).
Synthesis of Chlorodifluoroketones : Williams and Greaney (2014) reported on the use of Sodium chlorofluoroacetate (SCDA) in the mild acylation of N-alkylindoles to synthesize chlorodifluoroketones. This study highlights the unique Friedel-Crafts reactivity of carboxylate salts and the ability of SCDA to generate difluorocarbene, a key to the reaction pathway (Williams & Greaney, 2014).
Antimicrobial Efficacy Studies : Ruff, McClanahan, and Babel (2006) compared the antifungal efficacy of various compounds, including Sodium hypochlorite, in vitro. Their research provides insight into the potential antimicrobial applications of Sodium chlorofluoroacetate and related compounds (Ruff, McClanahan, & Babel, 2006).
Investigations into Sodium Fluoroacetate Toxicity : Giannitti et al. (2013) conducted a study on the toxicity of Sodium fluoroacetate in livestock, highlighting its toxic effects and the need for careful handling and use. This research is relevant to the safety considerations of Sodium chlorofluoroacetate in environmental and biological contexts (Giannitti et al., 2013).
Radical Studies in Electron Irradiation : Rogers and Kispert (1971) performed electron spin resonance studies on radicals produced by electron irradiation of Sodium chlorodifluoroacetate. Their research contributes to understanding the chemical behavior and properties of sodium chlorofluoroacetate under specific conditions (Rogers & Kispert, 1971).
Synthesis of (Hetero)arene-Fused Compounds : Liang et al. (2020) developed an efficient method for the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives using Sodium chlorodifluoroacetate. This demonstrates its application in synthetic chemistry for producing complex organic compounds (Liang et al., 2020).
Safety And Hazards
Sodium chlorofluoroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. After handling, wash hands thoroughly. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, move the person into fresh air. If in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
sodium;2-chloro-2-fluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETNZZYKKVKEFX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClFNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382078 | |
Record name | Sodium chlorofluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium chlorofluoroacetate | |
CAS RN |
70395-35-6 | |
Record name | Sodium chlorofluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium chloro(fluoro)acetate 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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